N-(Cyclopropylmethyl)cyclohexanamine hydrochloride
Description
Molecular Architecture and Bonding Patterns
N-(Cyclopropylmethyl)cyclohexanamine hydrochloride (C₁₀H₂₀ClN) is a secondary ammonium salt featuring a cyclohexane backbone substituted with a cyclopropylmethylamine group and a chloride counterion. The molecular architecture comprises a six-membered cyclohexane ring in a chair conformation, as inferred from computational models. The nitrogen atom at the amine center adopts an sp³ hybridization state, forming three covalent bonds: one to the cyclohexane ring, one to the cyclopropylmethyl group, and one to a hydrogen atom. The fourth valence is occupied by an ionic interaction with the chloride ion, stabilizing the protonated ammonium structure.
The cyclopropylmethyl substituent introduces steric strain due to the rigid 60° bond angles of the cyclopropane ring. This strain influences the molecule’s electronic distribution, with computational studies suggesting partial delocalization of the nitrogen lone pair into the cyclopropane ring’s σ-framework. The chloride ion participates in ionic and hydrogen-bonding interactions with the ammonium group, as evidenced by infrared spectral data indicating N–H···Cl⁻ hydrogen bonds.
Table 1: Key Molecular Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₀H₂₀ClN | |
| Molecular weight | 189.72 g/mol | |
| Hybridization (N) | sp³ | |
| SMILES notation | C1CCC(CC1)NCC2CC2.Cl | |
| InChIKey | DUUJPGHIBRTMCD-UHFFFAOYSA-N |
Properties
IUPAC Name |
N-(cyclopropylmethyl)cyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-4-10(5-3-1)11-8-9-6-7-9;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUJPGHIBRTMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586377 | |
| Record name | N-(Cyclopropylmethyl)cyclohexanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99175-39-0 | |
| Record name | N-(Cyclopropylmethyl)cyclohexanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Cyclohexylamine with Cyclopropanecarbonyl Chloride
The synthesis begins with the preparation of cyclopropanecarbonyl chloride by reacting cyclopropanecarboxylic acid with thionyl chloride under heating (water bath, ~30 minutes), followed by distillation to purify the acid chloride (boiling point ~109-112 °C).
The purified cyclopropanecarbonyl chloride is then slowly added to a stirred solution of cyclohexylamine in benzene at room temperature. This reaction yields N-cyclohexylcyclopropanecarboxamide and cyclohexylamine hydrochloride as a precipitate.
The precipitate is washed with water to remove cyclohexylamine hydrochloride, leaving behind the amide, which is recrystallized from 95% alcohol to obtain a pure white crystalline product with a melting point of 138-139 °C.
Reduction of the Amide to the Amine
The amide is then reduced to N-(cyclopropylmethyl)cyclohexanamine using lithium aluminum hydride (LiAlH4) in an ether solvent under reflux conditions.
The addition of the amide to the refluxing LiAlH4 solution is done slowly over approximately 15 hours using a Soxhlet apparatus to ensure controlled reduction.
After completion, excess hydride is quenched with water, and the mixture is treated with sodium hydroxide to dissolve aluminum salts.
The organic layer is separated, washed, and evaporated to yield the amine as a liquid oil.
Alternative Synthesis of Cyclopropylmethylamine Intermediate
A separate method for preparing cyclopropylmethylamine , a key intermediate, involves the reduction of cyclopropanecarbonitrile using a sodium borohydride/nickel dichloride catalytic system in tetrahydrofuran (THF) under nitrogen atmosphere.
The reaction is conducted at 20-45 °C for 10-18 hours, followed by aqueous workup, extraction with dichloromethane, drying, and distillation to isolate cyclopropylmethylamine with high purity (~98% by GC) and about 50% yield.
Formation of N-(Cyclopropylmethyl)cyclohexanamine Hydrochloride Salt
The free base amine is dissolved in concentrated aqueous hydrochloric acid.
The solution is evaporated to dryness under reduced pressure at 30-45 °C.
The residue is recrystallized from moist acetone to yield This compound as white crystals with a melting point of approximately 274.5-275 °C.
Summary Table of Key Preparation Steps
| Step | Reaction | Reagents & Conditions | Product | Yield / Purity | Notes |
|---|---|---|---|---|---|
| 1 | Cyclopropanecarboxylic acid + Thionyl chloride | Heat on water bath, distillation (bp 109-112 °C) | Cyclopropanecarbonyl chloride | Not specified | Acid chloride intermediate |
| 2 | Cyclopropanecarbonyl chloride + Cyclohexylamine | Stir in benzene, room temp | N-cyclohexylcyclopropanecarboxamide | 30.5 g from 25 g acid chloride | Recrystallized from 95% alcohol, mp 138-139 °C |
| 3 | Reduction of amide | LiAlH4 in ether, reflux, 15 h | N-(Cyclopropylmethyl)cyclohexanamine (free base) | 9.0 g from 15 g amide | Liquid oil, purified by extraction |
| 4 | Salt formation | Dissolve amine in HCl, evaporate, recrystallize from moist acetone | This compound | Not specified | mp 274.5-275 °C |
Additional Notes on Reaction Parameters and Optimization
The mole ratios and reaction times are critical for maximizing yield and purity, especially in the reduction step with LiAlH4.
The use of benzene as solvent in the acylation step is traditional but may be replaced by safer alternatives in modern practice.
The reduction of cyclopropanecarbonitrile to cyclopropylmethylamine using sodium borohydride/nickel dichloride offers a milder and potentially scalable alternative to LiAlH4 reduction.
The hydrochloride salt formation is straightforward and uses standard acid-base chemistry with recrystallization to ensure purity.
Research Findings and Industrial Relevance
The described preparation method from the 1950s patent remains a foundational route for synthesizing this compound, demonstrating reliable yields and purity suitable for research and pharmaceutical intermediate use.
The sodium borohydride/nickel dichloride reduction method for cyclopropylmethylamine is noted for its mild conditions, safety, and suitability for industrial scale-up.
The hydrochloride salt form is preferred for stability and handling in research applications.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Potential
N-(Cyclopropylmethyl)cyclohexanamine hydrochloride has been studied for its potential as a monoamine reuptake inhibitor, which could be beneficial in treating depression. Research indicates that compounds with cycloalkylamine structures may exhibit significant antidepressant activity by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine .
2. Negative Allosteric Modulation
This compound has been identified as a negative allosteric modulator of dopamine receptors. Specifically, it interacts with the D2 receptor, impacting dopamine binding through a mechanism that involves adopting a bitopic pose at one protomer of the D2 receptor dimer . This suggests potential applications in conditions where dopamine dysregulation is implicated, such as schizophrenia or addiction.
Pharmacological Studies
3. Inhibition of Janus Kinase
Recent studies have explored its role in inhibiting Janus Kinase 3 (JAK3), which is involved in inflammatory responses. Compounds similar to this compound have shown promise as inflammation-targeted JAK3 inhibitors with prolonged tissue half-lives and enhanced exposure to activated immune cells . This positions the compound as a candidate for treating autoimmune diseases.
Cosmetic Applications
4. Formulation in Cosmetics
The compound's properties may also lend themselves to cosmetic formulations. Its chemical structure allows for potential use as an active ingredient in skin care products aimed at enhancing skin hydration and texture. The formulation of such products would require thorough investigation into safety and efficacy .
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)cyclohexanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group and the amine functionality allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs and their differentiating features:
Physicochemical Properties
- Solubility : Substitution with bulky groups (e.g., cyclohexylmethyl) reduces aqueous solubility, as seen in CAS 861372-11-4 .
- Stability : Hydrochloride salts generally exhibit good stability under dry conditions, as evidenced by cyclobenzaprine’s loss on drying specification (NMT 1.0%) .
Analytical and Regulatory Considerations
- Impurity Profiling: Cyclobenzaprine’s USP monographs (e.g., identification of Related Compound A and B) provide a framework for quality control in structurally related amines .
- Regulatory Standards : Hydrochloride salts typically adhere to stringent purity criteria (e.g., 98.0–102.0% for cyclobenzaprine), emphasizing the need for rigorous analytical validation .
Biological Activity
N-(Cyclopropylmethyl)cyclohexanamine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is an amine derivative characterized by the presence of a cyclopropylmethyl group attached to a cyclohexane ring. Its chemical formula can be represented as:
This compound exhibits properties typical of secondary amines, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The cyclopropylmethyl group enhances its binding affinity to specific sites, modulating the activity of these targets. Key mechanisms include:
- Receptor Modulation : The compound acts as a ligand for certain neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
In Vitro Studies
Research has shown that this compound exhibits significant biological activity in vitro. Notable findings include:
- Antidepressant-like Effects : In rodent models, the compound demonstrated potential antidepressant effects by modulating serotonin and norepinephrine levels .
- Neuroprotective Properties : Studies have indicated that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions .
Case Studies
- Study on Neurotransmitter Release : A study investigated the effects of this compound on neurotransmitter release in rat brain slices. Results indicated increased release of dopamine and serotonin, suggesting potential applications in treating mood disorders .
- Evaluation of Receptor Binding : Another study assessed the binding affinity of the compound to various receptors. It was found to have a high affinity for D2 dopamine receptors, supporting its role as a modulator in dopaminergic signaling pathways .
Data Table: Summary of Biological Activities
Applications in Research and Medicine
This compound has several applications in scientific research and potential therapeutic contexts:
- Pharmaceutical Development : As a precursor in synthesizing new therapeutic agents targeting mental health disorders.
- Biochemical Research : Utilized to study the interactions between amine compounds and biological systems.
- Industrial Applications : Employed in producing specialty chemicals due to its unique structural properties.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity of synthesized N-(Cyclopropylmethyl)cyclohexanamine hydrochloride?
- Methodological Answer :
- Spectral Analysis : Use FT-IR and mass spectrometry to verify functional groups (e.g., cyclopropyl and cyclohexyl moieties) and molecular weight (e.g., M+ peak at m/z corresponding to C₁₀H₂₀ClN) .
- Chromatographic Retention Time : Compare retention times with certified reference standards (if available) using HPLC under conditions similar to USP protocols for related hydrochlorides (e.g., mobile phase: acetonitrile-phosphate buffer; column: C18) .
- IUPAC Name Validation : Cross-check structural descriptors against authoritative databases (e.g., IUPAC name: This compound; CAS: 99175-39-0) .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer :
- HPLC with UV Detection : Utilize a gradient elution system (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) and monitor for organic impurities (e.g., unreacted cyclopropylmethyl precursors) with a detection limit of ≤0.1% .
- Loss on Drying (LOD) : Determine hygroscopicity by heating at 105°C for 3 hours; acceptable LOD ≤1.0% .
- Residual Solvent Analysis : Perform GC-MS to identify traces of solvents (e.g., dichloromethane, ethyl acetate) from synthesis .
Advanced Research Questions
Q. How can discrepancies between observed and theoretical NMR data for this compound be resolved?
- Methodological Answer :
- Deuterated Solvent Effects : Test in D₂O vs. DMSO-d₆ to assess hydrogen bonding interactions that may shift proton signals (e.g., amine protons) .
- Computational Modeling : Compare experimental spectra with DFT-calculated chemical shifts (software: Gaussian or ADF) to identify conformational isomers or protonation state differences .
- Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., N-cyclohexyl analogs) that may skew integration ratios .
Q. What strategies mitigate degradation of this compound under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 1–3), neutral (pH 7), and alkaline (NaOH, pH 10–12) conditions at 40°C for 14 days. Monitor degradation via HPLC and identify products (e.g., hydrolyzed cyclopropane ring) .
- Stabilization Techniques : Optimize lyophilization protocols for salt forms or use antioxidants (e.g., ascorbic acid) in aqueous formulations to prevent oxidation of the cyclopropyl group .
Q. How can computational tools predict the pharmacological profile of this compound?
- Methodological Answer :
- Drug Likeness Screening : Use Molinspiration or SwissADME to evaluate bioavailability (e.g., Lipinski’s Rule of Five) and blood-brain barrier penetration .
- Molecular Docking : Simulate interactions with target receptors (e.g., opioid or adrenergic receptors) using AutoDock Vina and PDB structures (e.g., 3G9K protein) to hypothesize binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
